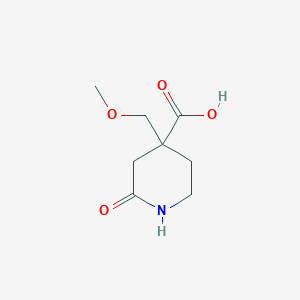
Cholesteryl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl octadec-9-enoate, also known as cholesteryl oleate, is a cholesteryl ester formed from cholesterol and oleic acid. It is a significant lipid molecule found in various biological systems and plays a crucial role in lipid metabolism. The compound has the molecular formula C45H78O2 and is known for its involvement in the storage and transport of cholesterol within the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl octadec-9-enoate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl octadec-9-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction converts the ester into its corresponding alcohol.
Substitution: Substitution reactions involve the replacement of the ester group with other functional groups.
Major Products Formed: The major products formed from these reactions include oxidized cholesteryl derivatives, reduced alcohols, and substituted cholesteryl compounds. These products have various applications in research and industry .
Applications De Recherche Scientifique
Cholesteryl octadec-9-enoate has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study lipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules and as a standard in analytical techniques such as mass spectrometry .
Biology: In biological research, this compound is studied for its role in lipid metabolism and transport. It is a key component in the formation of lipoproteins, which are essential for cholesterol transport in the bloodstream .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in atherosclerosis and cardiovascular diseases, as it is involved in the formation of plaques in arteries .
Industry: In the industrial sector, this compound is used in the production of cosmetics and pharmaceuticals. It is also employed in the formulation of lipid-based drug delivery systems .
Mécanisme D'action
Cholesteryl octadec-9-enoate exerts its effects through its involvement in lipid metabolism and transport. The compound is incorporated into lipoproteins, which transport cholesterol and other lipids through the bloodstream. The molecular targets of this compound include enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesteryl ester transfer protein (CETP). These enzymes play a crucial role in the esterification and transfer of cholesterol esters, respectively .
Comparaison Avec Des Composés Similaires
Cholesteryl palmitate: Formed from cholesterol and palmitic acid, it is a saturated cholesteryl ester.
Cholesteryl linoleate: Formed from cholesterol and linoleic acid, it is a polyunsaturated cholesteryl ester.
Uniqueness: Cholesteryl octadec-9-enoate is unique due to its monounsaturated nature, which influences its physical and chemical properties. This uniqueness makes it an important compound for studying lipid behavior and interactions .
Propriétés
Formule moléculaire |
C45H78O2 |
|---|---|
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Clé InChI |
RJECHNNFRHZQKU-XNTGVSEISA-N |
SMILES isomérique |
CCCCCCCCC=CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
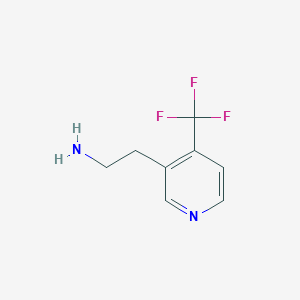
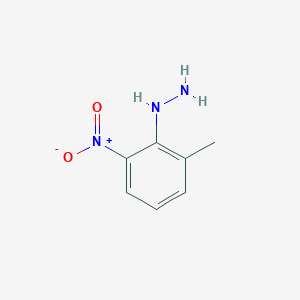

![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
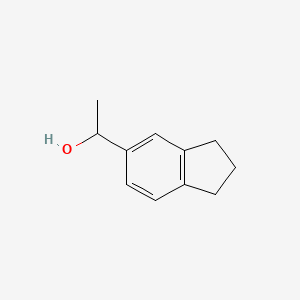

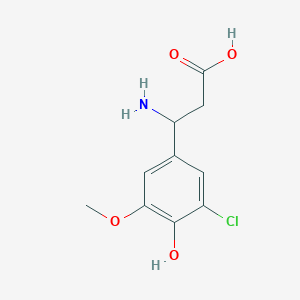

![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)

![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
